Cas no 101383-42-0 (1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI))

1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI) structure
101383-42-0 structure
Productnaam:1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI)
CAS-nummer:101383-42-0
MF:C9H11N5O3
MW:237.215340852737
CID:140472
PubChem ID:135440065

1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Propanedione,1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]- (9CI)
    • 1-[(6R)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]propane-1,2-dione
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl]propane-1,2- dione
    • 6(R)-Pyruvoyltetra-hydropterin
    • 1,2-Propanedione, 1-(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)-(R)
    • 1,2-Propanedione, 1-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]-
    • 1,2-Propanedione, 1-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]
    • PPH4
    • 101383-42-0
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]propane-1,2-dione
    • (6R)-6-pyruvoyl-5,6,7,8-tetrahydropterin
    • (6R)-6-pyruvoyl tetrahydropterin
    • V5W5D2642S
    • Q64221167
    • 6-Pyruvoyl tetrahydropteridine
    • 1,2-Propanedione, 1-((6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)
    • CHEBI:136564
    • 6-pyr-uvoyl-5,6,7,8-tetrahydropterin
    • DTXSID90906108
    • (R)-dyspropterin
    • 1-((6R)-2-Azanyl-4-oxidanyl-5,6,7,8-tetrahydropteridin-6-yl)propane-1,2-dione
    • UNII-V5W5D2642S
    • Pyruvoyl-H4-pterin
    • WBJZXBUVECZHCE-SCSAIBSYSA-N
    • 1-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propane-1,2-dione
    • 1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl]propane-1,2-dione
    • Inchi: InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17)/t4-/m1/s1
    • InChI-sleutel: WBJZXBUVECZHCE-SCSAIBSYSA-N
    • LACHT: CC(C([C@H]1CNC2NC(=NC(=O)C=2N1)N)=O)=O

Berekende eigenschappen

  • Exacte massa: 237.08633
  • Monoisotopische massa: 237.086189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 479
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 126
  • XLogP3: -1.7

Experimentele eigenschappen

  • Dichtheid: 1.86
  • Kookpunt: 449.4°C at 760 mmHg
  • Vlampunt: 225.6°C
  • Brekindex: 1.821
  • PSA: 125.68
  • LogboekP: -0.66540

Artikelen aanbevelen

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd